

Application Note: Quantitative Analysis of N-Stearoylsphingomyelin by Mass Spectrometry

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Compound of Interest

Compound Name: *N-Stearoylsphingomyelin*

Cat. No.: *B15578473*

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Introduction

N-Stearoylsphingomyelin, a subtype of sphingomyelin containing an N-acyl chain with 18 carbon atoms, is a crucial component of cellular membranes and a key player in various signaling pathways.[1] Dysregulation of sphingomyelin metabolism has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] Consequently, the accurate and precise quantification of **N-Stearoylsphingomyelin** in biological matrices is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[2][3] This application note provides a detailed protocol for the quantitative analysis of **N-Stearoylsphingomyelin** in biological samples using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The quantitative methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., N-Stearoyl-d35-sphingomyelin) is added to the sample at the initial stage of preparation. This internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. By comparing the peak area ratio of the endogenous **N-Stearoylsphingomyelin** to the internal standard, accurate quantification can

be achieved, as any variability during sample preparation and analysis will affect both the analyte and the internal standard equally.

Experimental Protocols

Sample Preparation (from Human Plasma)

A robust sample preparation protocol is critical for accurate quantification and minimizing matrix effects.

Materials:

- Human plasma
- N-Stearoyl-d35-sphingomyelin (Internal Standard)
- Methanol (HPLC grade)
- Methyl-tert-butyl ether (MTBE) (HPLC grade)
- Water (LC-MS grade)
- Vortex mixer
- Centrifuge

Procedure:

- Thaw frozen human plasma samples on ice.
- To 50 μ L of plasma, add 10 μ L of the internal standard solution (N-Stearoyl-d35-sphingomyelin in methanol).
- Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of MTBE:Methanol (5:1, v/v).
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate at room temperature for 30 minutes with occasional shaking.

- Add 200 μ L of LC-MS grade water to induce phase separation.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the upper organic phase containing the lipids.
- Dry the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase (e.g., Acetonitrile:Water, 9:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography (LC)

System:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

- A C18 reversed-phase column with a particle size of $\leq 2.7 \mu\text{m}$ is recommended for optimal separation (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC BEH C18).

Mobile Phase:

- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (4:1, v/v) with 0.1% formic acid.

Gradient Elution:

- A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the lipids. The column is then re-equilibrated to the initial conditions before the next injection.

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0.0	60	40	0.4
2.0	30	70	0.4
12.0	5	95	0.4
15.0	5	95	0.4
15.1	60	40	0.4
20.0	60	40	0.4

Injection Volume: 5 μ L Column Temperature: 45°C

Mass Spectrometry (MS)

System:

- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

- Positive Electrospray Ionization (ESI+).

Detection Mode:

- Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
N-Stearoylsphingo myelin	731.6	184.1	100	35
N-Stearoyl-d35-sphingomyelin (IS)	766.6	184.1	100	35

MS Parameters:

- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr

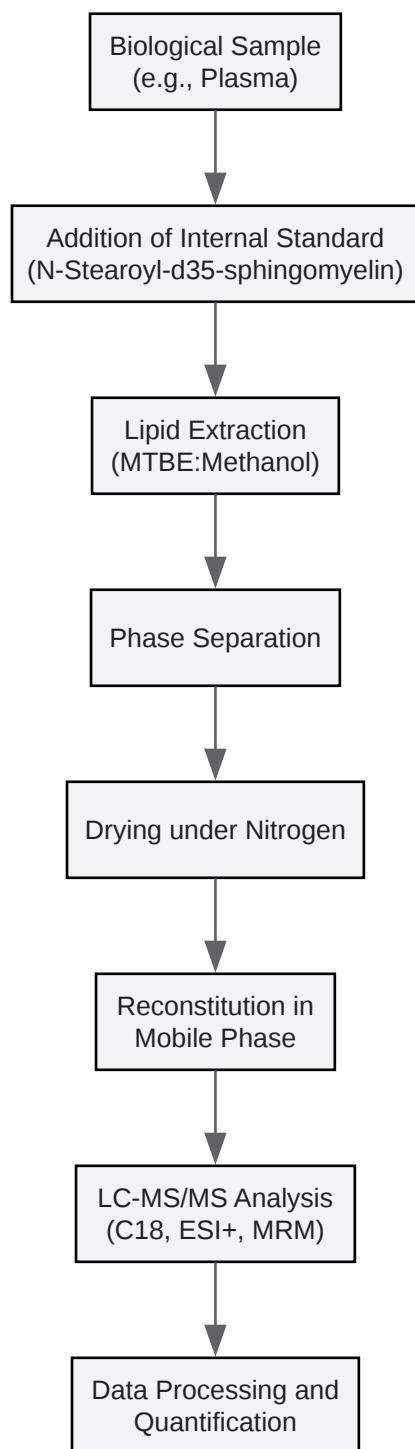
Data Presentation

The following table summarizes representative quantitative data for total sphingomyelin in various biological samples. It is important to note that **N-Stearoylsphingomyelin** is a major species within the total sphingomyelin pool.

Biological Matrix	Species	Concentration	Reference
Human Plasma	Human	150 - 250 μ M	[4]
Mouse Plasma	Mouse	~407 μ M	[4]
3T3-L1 Cells	Mouse	60.10 \pm 0.24 pmol/ μ g protein	[4]
Rat Aortic Smooth Muscle Cells	Rat	62.69 \pm 0.08 pmol/ μ g protein	[4]
HT-29 Cells	Human	58.38 \pm 0.37 pmol/ μ g protein	[4]
Mouse Brain	Mouse	55.60 \pm 0.43 pmol/ μ g protein	[4]
Mouse Kidney	Mouse	43.75 \pm 0.21 pmol/ μ g protein	[4]
Mouse Liver	Mouse	22.26 \pm 0.14 pmol/ μ g protein	[4]

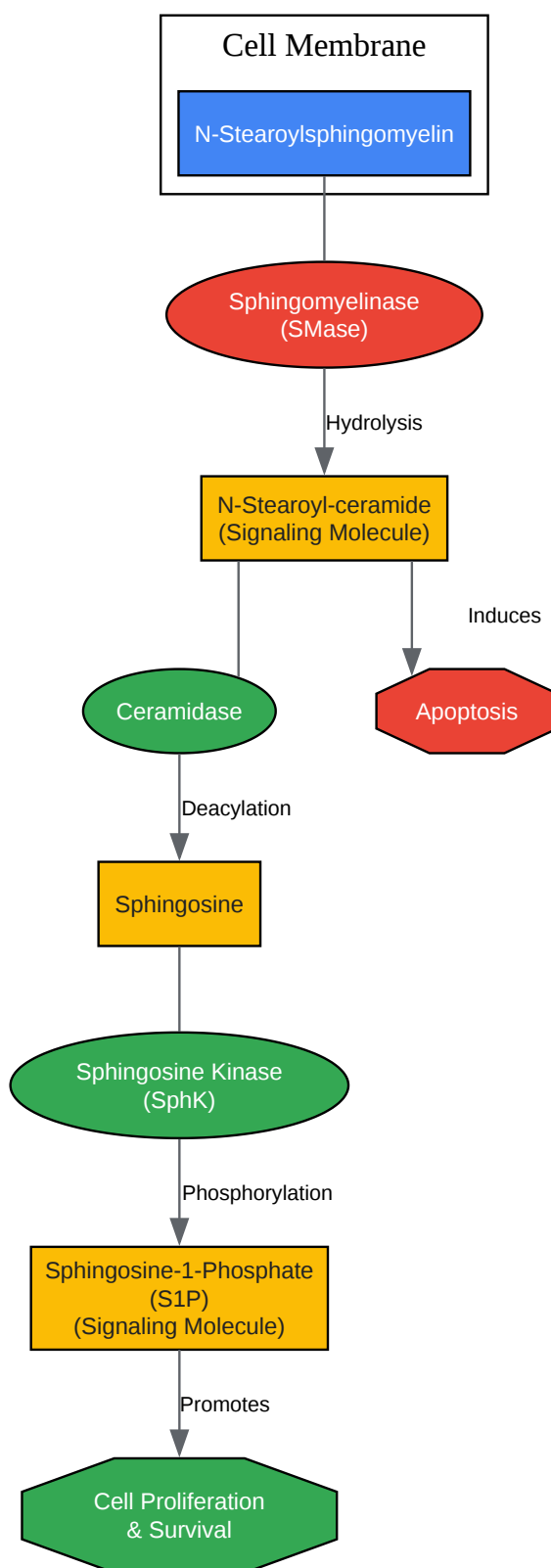
Note: The concentrations provided are for total sphingomyelin. The relative abundance of **N-Stearoylsphingomyelin** can vary depending on the tissue and physiological state.

Mandatory Visualizations



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Caption: Experimental workflow for the quantitative analysis of **N-Stearoylsphingomyelin**.



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